Profadol hydrochloride

Catalog No.
S540240
CAS No.
2324-94-9
M.F
C14H22ClNO
M. Wt
255.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Profadol hydrochloride

CAS Number

2324-94-9

Product Name

Profadol hydrochloride

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

InChI

InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H

InChI Key

HRCGIZACAMIMII-UHFFFAOYSA-N

SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl

solubility

Soluble in DMSO

Synonyms

Profadol hydrochloride; Profadol HCl; A-2205; Centrac; CI 572; CI-572.

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl

The exact mass of the compound Profadol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Intravenous Anesthesia

Propofol is a fast-acting short-duration intravenous anesthetic. Research has explored its use in inducing and maintaining anesthesia for various surgical procedures. Studies have compared its effectiveness and safety profile to other anesthetic agents.

Sedation

Propofol's rapid onset and offset of action make it suitable for sedation during medical procedures that don't require full anesthesia. Research has investigated its use in endoscopic procedures and sedation for critically ill patients in intensive care units.

Dosage Optimization and Co-administration

Propofol is typically administered through intravenous infusion. Scientific research has focused on optimizing propofol dosage for different procedures and patient populations. Additionally, research has explored the co-administration of propofol with other medications to achieve specific anesthetic or sedative effects.

Mechanism of Action

The exact mechanism by which propofol produces anesthesia is not fully understood. Scientific research is ongoing to elucidate its effects on brain function and unconsciousness.

Propofol Metabolism and Safety

Propofol is rapidly metabolized by the body. Research has investigated its pharmacokinetics and potential side effects.

  • [1] Propofol for anesthesia induction and maintenance )
  • [2] Evaluation of propofol, ketamine hydrochloride and propofol, midazolam combinations for clinical anesthesia in dogs MedCrave online:
  • [3] Propofol for procedural sedation in adults )
  • [4] Effectivity of benzydamine hydrochloride gargle to reduce propofol consumption in endoscopic retrograde cholangiopancreatography procedure: a randomized controlled trial BioMed Central: )
  • [5] Propofol for sedation in the intensive care unit )
  • [6] Individualized propofol dose prediction using a pharmacokinetic model )
  • [7] The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion BioMed Central: )
  • [8] The pharmacology of propofol )
  • [9] Propofol metabolism and disposition )

Profadol hydrochloride, also known as CI-572, is an opioid analgesic developed in the 1960s by Parke-Davis. It functions primarily as a mixed agonist-antagonist of the μ-opioid receptor, exhibiting analgesic properties comparable to pethidine (meperidine) while displaying a weaker antagonistic effect relative to nalorphine. The chemical formula for Profadol is C₁₄H₂₁NO, with a molar mass of approximately 219.328 g/mol .

  • Knoevenagel Condensation: This initial step involves the reaction between 3'-methoxybutyrophenone and ethyl cyanoacetate.
  • Conjugate Addition: Cyanide is added to the product of the first reaction.
  • Hydrolysis and Saponification: The nitrile groups undergo hydrolysis, and the ester is saponified, leading to the formation of a diacid.
  • Imide Formation: Treatment with methylamine results in imide formation.
  • Reduction: Lithium aluminum hydride reduces the imide.
  • Demethylation: The final step involves demethylation to yield Profadol .

Profadol exhibits significant biological activity as an analgesic, primarily through its action on the μ-opioid receptor. Its mixed agonist-antagonist properties allow it to provide pain relief while potentially minimizing some of the side effects associated with full agonists, such as respiratory depression. This makes it a candidate for use in various clinical settings where pain management is required .

The synthesis of Profadol hydrochloride can be summarized as follows:

  • Starting Materials: 3'-methoxybutyrophenone and ethyl cyanoacetate.
  • Key Reactions:
    • Knoevenagel condensation
    • Conjugate addition of cyanide
    • Hydrolysis and decarboxylation
    • Imide formation with methylamine
    • Reduction using lithium aluminum hydride
    • Demethylation

These steps collectively lead to the production of Profadol, highlighting its complex synthetic pathway that integrates various organic chemistry techniques .

Profadol is primarily utilized in clinical settings for its analgesic properties. Its effectiveness in managing pain makes it suitable for both acute and chronic pain conditions. Its unique pharmacological profile allows it to be considered for use in scenarios where traditional opioid analgesics may pose a higher risk of adverse effects, particularly respiratory depression .

Research into the interactions of Profadol with other substances is limited but essential for understanding its pharmacological profile. As an opioid analgesic, it may interact with other central nervous system depressants, potentially enhancing sedative effects and increasing the risk of respiratory depression. Additionally, its mixed agonist-antagonist properties may influence interactions with other opioids or medications affecting opioid receptors .

Profadol shares similarities with several other opioid analgesics but also possesses unique characteristics that distinguish it:

CompoundTypeμ-Opioid Receptor ActivityUnique Features
Pethidine (Meperidine)Full AgonistStrongUsed widely in acute pain management
NalorphineAntagonistWeakPrimarily used as an opioid antagonist
BuprenorphinePartial AgonistModerateLong-acting; used in addiction treatment
TramadolDual ActionWeak AgonistAlso inhibits norepinephrine reuptake

Profadol's uniqueness lies in its balanced agonist-antagonist profile, which may offer effective pain relief with a reduced risk of severe side effects compared to full agonists like pethidine or morphine .

Profadol hydrochloride (CI-572) is a mixed agonist-antagonist compound that acts on the μ-opioid receptor. The limited available data includes:

μ-Opioid Receptor Binding Kinetics and Affinity Profiling

The existing literature provides only basic pharmacological characterization rather than detailed binding kinetics. Profadol demonstrates mixed agonist-antagonist activity at the μ-opioid receptor, with analgesic potency approximately equivalent to pethidine (meperidine) and antagonist activity that is 1/50 that of nalorphine [1] [2]. However, no specific binding kinetics data (association rates, dissociation rates, or equilibrium dissociation constants) are available in the accessible literature.

Mixed Agonist-Antagonist Activity at MOR Subtypes

Profadol functions as a mixed agonist-antagonist at the μ-opioid receptor [1] [2]. In preclinical studies, it precipitates abstinence syndromes in morphine-dependent subjects, with potency 40-50 times less than nalorphine [2]. Unlike other morphine antagonists, Profadol produces morphine-like subjective effects over a fourfold dose range and demonstrates significant activity in classical rodent analgesic tests [2]. However, detailed receptor subtype selectivity data and molecular mechanisms are not available in the current literature.

Allosteric Modulation of Endogenous Opioid Systems

No specific research data regarding Profadol's allosteric modulation of endogenous opioid systems could be located in the available literature. The compound's mixed agonist-antagonist profile suggests potential complex interactions with opioid signaling pathways, but comprehensive mechanistic studies have not been conducted or published.

Research Limitations

  • Detailed receptor binding kinetics data
  • Quantitative affinity measurements
  • Receptor subtype selectivity profiles
  • Molecular mechanism elucidation
  • Allosteric modulation studies
  • Contemporary pharmacological analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

255.1389920 g/mol

Monoisotopic Mass

255.1389920 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9C5M4X2O14
15L4CN40EC
T1IRC5I428

Other CAS

2324-94-9
2611-33-8

Wikipedia

Profadol hydrochloride

Dates

Last modified: 04-14-2024
1: Picker MJ, Smith MA, Morgan D. Assessment of the relative intrinsic efficacy of profadol and meperidine in a pigeon drug discrimination procedure: relevance to partial substitution patterns. Behav Pharmacol. 1994 Feb;5(1):61-70. PubMed PMID: 11224252.
2: Rhodes KF. Yohimbine antagonism of the inhibitory effects of pethidine and profadol in the mouse isolated vas deferens. J Pharm Pharmacol. 1983 Mar;35(3):182-3. PubMed PMID: 6132980.
3: Crooks PA, Sommerville R. The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol. J Pharm Sci. 1982 Mar;71(3):291-4. PubMed PMID: 6461753.
4: Leander JD. Effects of profadol on operant behavior in the pigeon. Pharmacol Biochem Behav. 1982 Mar;16(3):487-90. PubMed PMID: 6210915.
5: Crooks PA, Szyndler R. Synthesis and analgesic properties of some conformationally restricted analogues of profadol. J Med Chem. 1980 Jun;23(6):679-82. PubMed PMID: 6446605.
6: Holtzman SG. Behavioral effects of profadol in the rat. Psychopharmacologia. 1974 Jan 11;34(2):135-42. PubMed PMID: 4818022.
7: Jasinski DR, Martin WR, Hoeldtke R. Studies of the dependence-producing properties of GPA-1657, profadol, and propiram in man. Clin Pharmacol Ther. 1971 Jul-Aug;12(4):613-49. PubMed PMID: 5567808.
8: Pearson JW, Lasagna L, Laird RD. Analgesic activity of oral and intramuscular profadol. Clin Pharmacol Ther. 1971 Jul-Aug;12(4):683-90. PubMed PMID: 4936041.
9: Pearson JW, Landesman RK, Laird RD. Cardiovascular and respiratory effects of profadol in normal individuals. J Clin Pharmacol New Drugs. 1971 Jul-Aug;11(4):261-7. PubMed PMID: 4932742.
10: Bowman RE. Profadol--a new potent analgesic. Chem Ind. 1969 Aug 9;32:1077-82. PubMed PMID: 5798019.
11: Sloman G, Hunt D, Hoffmann G. Haemodynamic effects of "profadol". Med J Aust. 1969 May 24;1(21):1071-2. PubMed PMID: 5792701.
12: Beaver WT, Wallenstein SL, Houde RW, Rogers A. A comparison of the analgesic effects of profadol and morphine in patients with cancer. Clin Pharmacol Ther. 1969 May-Jun;10(3):314-9. PubMed PMID: 4894155.

Explore Compound Types